molecular formula C15H14N2O5S B2457161 (E)-4-((3-allyl-5-(carboxymethyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid CAS No. 380318-18-3

(E)-4-((3-allyl-5-(carboxymethyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid

Cat. No.: B2457161
CAS No.: 380318-18-3
M. Wt: 334.35
InChI Key: HKHDAAILNKOLII-FOCLMDBBSA-N
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Description

(E)-4-((3-allyl-5-(carboxymethyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid is a complex organic compound that features a thiazolidine ring, an allyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((3-allyl-5-(carboxymethyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid typically involves multiple steps. One common approach is the condensation of 3-allyl-4-oxothiazolidine-2-carboxylic acid with 4-aminobenzoic acid under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-4-((3-allyl-5-(carboxymethyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.

    Reduction: The carbonyl group in the thiazolidine ring can be reduced to form alcohols.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and catalysts like iron(III) chloride.

Major Products

    Oxidation: Formation of epoxides or aldehydes from the allyl group.

    Reduction: Formation of alcohols from the carbonyl group.

    Substitution: Formation of halogenated benzoic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-4-((3-allyl-5-(carboxymethyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a promising compound for further research and development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers, coatings, and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (E)-4-((3-allyl-5-(carboxymethyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid involves its interaction with specific molecular targets. The thiazolidine ring and benzoic acid moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-allyl-4-oxothiazolidine-2-carboxylic acid
  • 4-aminobenzoic acid
  • Thiazolidine derivatives

Uniqueness

(E)-4-((3-allyl-5-(carboxymethyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid is unique due to its combination of a thiazolidine ring, an allyl group, and a benzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. For example, the presence of the allyl group allows for additional reactivity and potential biological activity, distinguishing it from other thiazolidine derivatives.

Properties

IUPAC Name

4-[[5-(carboxymethyl)-4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5S/c1-2-7-17-13(20)11(8-12(18)19)23-15(17)16-10-5-3-9(4-6-10)14(21)22/h2-6,11H,1,7-8H2,(H,18,19)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHDAAILNKOLII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(SC1=NC2=CC=C(C=C2)C(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

49.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834463
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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